molecular formula C13H12O2 B135503 (R)-Glycidyl 1-naphthyl ether CAS No. 56715-28-7

(R)-Glycidyl 1-naphthyl ether

Cat. No. B135503
Key on ui cas rn: 56715-28-7
M. Wt: 200.23 g/mol
InChI Key: QYYCPWLLBSSFBW-LLVKDONJSA-N
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Patent
US04170653

Procedure details

A solution of 1,2-epoxy-3-(1-naphthyloxy)propane (62.0 g) and the amine of formula NHR2R3, pyrrolidine (23.5 g), in methanol (250 ml) is heated at reflux for two hours. The reaction mixture is concentrated to dryness. The oily residue is crystallized from chloroform and diethyl ether by the addition of hexane to give the title compound, mp 68°-70° C.
Quantity
62 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH2:4][O:5][C:6]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8][CH:7]=2)[CH2:2]1.[NH:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1>CO>[N:16]1([CH2:2][CH:3]([OH:1])[CH2:4][O:5][C:6]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8][CH:7]=2)[CH2:20][CH2:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
O1CC1COC1=CC=CC2=CC=CC=C12
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
23.5 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The oily residue is crystallized from chloroform and diethyl ether by the addition of hexane

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC(COC1=CC=CC2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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